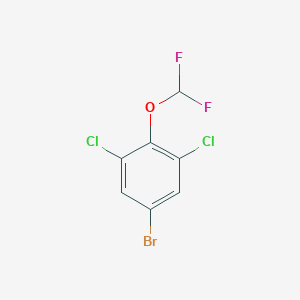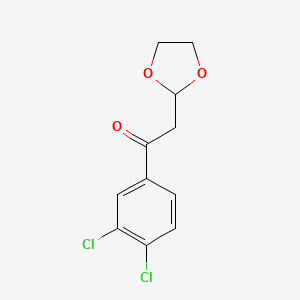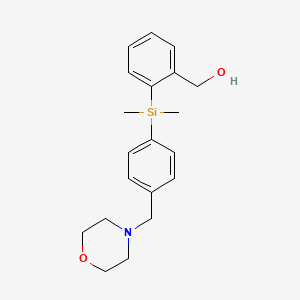
(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol
説明
“(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol” is a chemical compound with the molecular formula C20H27NO2Si . It is used in scientific research due to its unique structure, which allows it to be utilized in various applications such as drug synthesis, catalysis, and material science.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C20H27NO2Si . This indicates that the molecule is composed of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 silicon atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight of the compound is 340.54 g/mol .科学的研究の応用
Photoreactivity and Product Formation
- In a study on the reactivity of phenyl-triazoline diones with various substrates, it was found that these react with substituted indenes to form addition products, which isomerize into ene adducts in solution at room temperature. This research indicates the potential use of (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol in facilitating such reactions (Smonou, Orfanopoulos, & Foote, 1988).
Synthesis of Benzopyran Derivatives
- A study reported the synthesis of epimeric 2-morpholinyl-4-phenylbenzopyran derivatives by reacting sesamol and other phenols with cinnamaldehyde and morpholine. This synthesis is relevant for producing alcoholic neoflavanoid compounds, highlighting the application of morpholinomethyl phenyl compounds in the creation of complex organic structures (Jurd, 1991).
Photodehalogenation Studies
- Research on the photochemistry of chlorophenols in methanol showed the formation of hydroxyphenyl cations and phenonium ions, which are relevant for synthetically useful reactions. This study points to the utility of morpholinomethyl phenyl compounds in photodehalogenation and generation of phenyl cations (Manet et al., 2006).
Aggregation and Electrochemical Properties
- A study on newly synthesized silicon phthalocyanine and subphthalocyanine derivatives, involving [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, revealed their aggregation behavior and electrochemical properties. These findings highlight the significance of morpholinomethyl phenyl compounds in the study of complex organometallic structures and their applications in materials science (Bıyıklıoğlu, 2015).
Structural Characterization in Organometallic Chemistry
- Research on Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligand, which is structurally similar to (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol, demonstrated novel emission properties for Cu(I) species. This indicates the potential for using similar compounds in the study of photophysical properties of metal complexes (Kuang et al., 2002).
Safety And Hazards
特性
IUPAC Name |
[2-[dimethyl-[4-(morpholin-4-ylmethyl)phenyl]silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2Si/c1-24(2,20-6-4-3-5-18(20)16-22)19-9-7-17(8-10-19)15-21-11-13-23-14-12-21/h3-10,22H,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAOOXREPHZQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



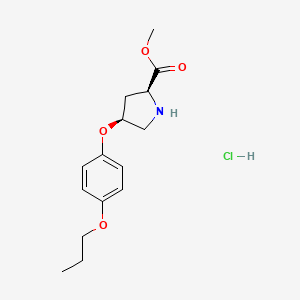
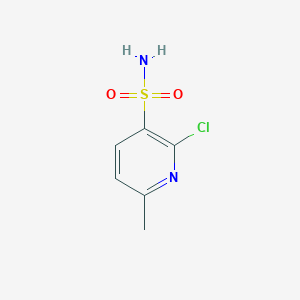

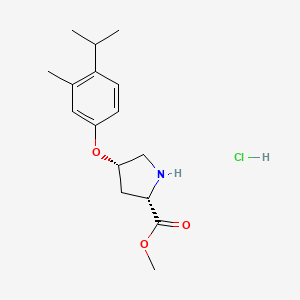

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
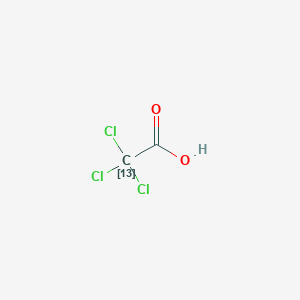
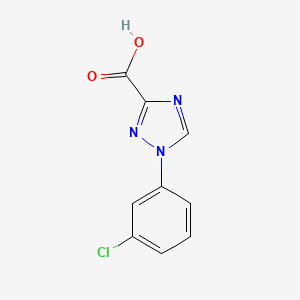
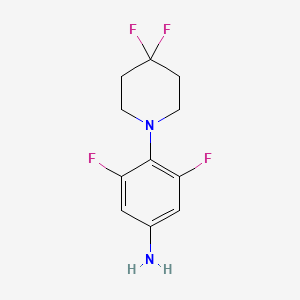
![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)
